3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is a chemical compound known for its role as an impurity in the synthesis of Famotidine, a medication primarily used to treat conditions related to excess stomach acid, such as ulcers and gastroesophageal reflux disease. The compound is characterized by a complex molecular structure and specific physicochemical properties that influence its behavior in biological systems.
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine belongs to the class of thiazole derivatives and can be classified as a sulfonamide compound due to the presence of a sulfamoyl group. Its structural complexity includes multiple functional groups that contribute to its chemical reactivity and biological activity.
The synthesis of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity during synthesis but are not extensively detailed in available literature.
The molecular formula of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is , with a molar mass of approximately 353.44 g/mol. The compound features a thiazole ring, a sulfinyl group, and a sulfamoyl group attached to a propanamidine core.
The compound's reactivity is influenced by its functional groups:
Relevant data indicates that the compound's properties make it suitable for further studies in medicinal chemistry and pharmacology .
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is primarily utilized in scientific research related to the synthesis of Famotidine and its metabolites. Its role as an impurity highlights the importance of thorough analytical methods in pharmaceutical development to ensure drug purity and efficacy. Research into similar compounds may also lead to discoveries in drug design targeting gastric acid-related conditions .
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is a complex organic molecule characterized by several distinctive structural features. Its molecular formula is C₈H₁₅N₇O₃S₃, with a precise molecular weight of 353.44 g/mol [1] [4] [6]. The compound is registered under CAS number 90237-03-9, providing a unique identifier for chemical databases and regulatory documentation [1] [4] [6]. Structurally, it incorporates four key components: 1) A thiazole ring serving as the central heterocyclic scaffold, 2) A diaminomethyleneamino (guanidino) group attached at the 2-position of the thiazole ring, 3) A methylsulfinyl bridge (-CH₂-SO-) connecting the thiazole ring to a propane chain, and 4) A terminal N-sulfamoylpropanamidine moiety featuring the sulfamoyl (NHSO₂NH₂) functional group [3] [6].
Table 1: Key Structural Identifiers of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
Property | Value |
---|---|
CAS Registry Number | 90237-03-9 |
Molecular Formula | C₈H₁₅N₇O₃S₃ |
Molecular Weight | 353.44 g/mol |
Accurate Mass | 353.0400 Da |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
SMILES Notation | C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Nomenclature for this compound follows systematic IUPAC conventions, but it is also known by several synonyms in pharmaceutical and chemical literature. It is formally identified as Famotidine Sulfoxide, reflecting its metabolic relationship to the therapeutic agent famotidine [4] [6]. In pharmacopeial standards, it is designated as Famotidine EP Impurity I or Famotidine Impurity K, acknowledging its status as a significant degradation product in famotidine formulations [3] [4]. The compound exhibits limited solubility in aqueous systems (approximately 2.7 g/L in water) and organic solvents like ethanol and methanol, requiring dissolution in dimethyl sulfoxide (DMSO) for analytical and research applications [7] [3]. Its solid-state characteristics include a melting point range of 83-86°C and decomposition at higher temperatures (85-95°C), necessitating storage at -20°C to maintain stability [4] [7].
Table 2: Systematic and Common Nomenclature Terms
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
Common Pharmaceutical Name | Famotidine Sulfoxide |
Pharmacopeial Designation | Famotidine EP Impurity I |
Alternative Chemical Name | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]sulfinyl]-N-(aminosulfonyl)propanimidamide |
This compound emerged as a metabolite of significance during the pharmacological development and clinical utilization of famotidine, a histamine H₂-receptor antagonist approved in 1986 [2]. Its identification coincided with advancing analytical techniques in the late 1980s and 1990s that enabled precise characterization of drug metabolites and degradation pathways. The compound is formed through oxidative metabolism of famotidine, specifically via the sulfoxidation of the parent drug's thioether moiety (-S-) to the sulfoxide (-SO-) functionality [1] [6]. This biotransformation occurs primarily in hepatic systems, mediated by cytochrome P450 enzymes, establishing the compound as a principal circulating metabolite in humans receiving famotidine therapy [3].
The compound gained regulatory importance when identified as a degradation product in pharmaceutical formulations of famotidine, particularly under oxidative stress conditions or during long-term storage [4]. This recognition led to its formal designation as Famotidine Impurity K in quality control frameworks, necessitating strict chromatographic monitoring during drug manufacturing to ensure final product purity and compliance with International Council for Harmonisation (ICH) guidelines [4] [7]. Analytical synthesis of the compound was developed to provide reference standards for impurity testing, with current commercial availability restricted to research quantities (typically 10mg to 100mg) at premium costs (e.g., $300/10mg, $1380/100mg), reflecting complex synthesis and purification challenges [1] [4]. These purification difficulties stem from its thermal instability and zwitterionic character, requiring specialized techniques like preparative HPLC for isolation in >95% purity [3] [7].
As the sulfoxide metabolite of famotidine, this compound retains affinity for the histamine H₂ receptor but demonstrates reduced antagonistic potency compared to the parent drug. Famotidine itself is a potent competitive antagonist with a dissociation constant (Kd) of 14 nM and an IC₅₀ of 33 nM for inhibiting histamine-stimulated gastric acid secretion [8]. Molecular pharmacological studies reveal that famotidine functions as a biased inverse agonist at the H₂ receptor, suppressing basal receptor activity by approximately 75% while exhibiting partial agonist activity for β-arrestin recruitment (EC₅₀ = 105 nM) [8]. This nuanced pharmacology translates to effective suppression of gastric acid secretion through inhibition of the Gₛ-mediated cAMP production pathway in parietal cells.
The oxidation of famotidine's thioether to the sulfoxide metabolite fundamentally alters its receptor interaction. The sulfoxide introduces molecular asymmetry (creating a chiral center) and modifies electronic distribution, which collectively reduce binding affinity for the H₂ receptor [6]. Consequently, the sulfoxide metabolite demonstrates substantially diminished acid-suppression efficacy compared to native famotidine. This metabolic transformation represents a key inactivation pathway, contributing to famotidine's duration of action and necessitating specific dosing regimens for the parent drug to maintain therapeutic efficacy [3] [6]. Beyond gastric acid modulation, research indicates that famotidine and related compounds may exhibit off-target effects, including inhibition of histamine-induced mast cell activation and unexpected antiviral activity against HIV in vitro, though these effects remain less characterized for the sulfoxide metabolite specifically [8].
Table 3: Receptor Binding and Functional Activity Comparison
Pharmacological Parameter | Famotidine | Sulfoxide Metabolite |
---|---|---|
Primary Target | Histamine H₂ receptor | Histamine H₂ receptor |
Mechanism | Biased inverse agonist | Reduced antagonism |
Binding Affinity (Kd) | 14 nM | Not fully characterized (reduced) |
Acid Secretion Inhibition (IC₅₀) | 33 nM | Higher than parent (reduced potency) |
β-arrestin Recruitment (EC₅₀) | 105 nM | Unknown |
Therapeutic Significance | Active drug | Predominantly metabolic inactivation product |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7